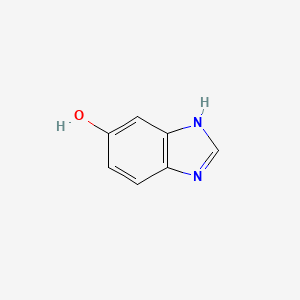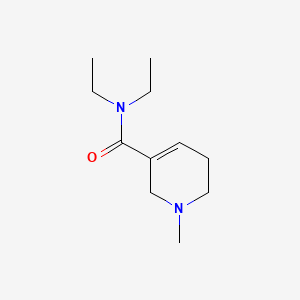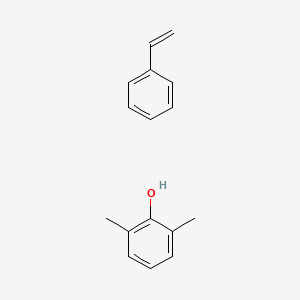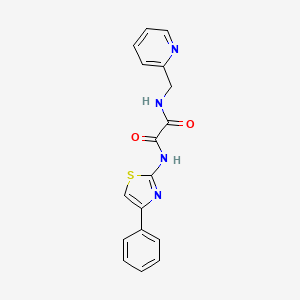![molecular formula C18H11Br2N3O2 B1225067 N-(2-cyanophenyl)-2-[(5,7-dibromo-8-quinolinyl)oxy]acetamide](/img/structure/B1225067.png)
N-(2-cyanophenyl)-2-[(5,7-dibromo-8-quinolinyl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-[(5,7-dibromo-8-quinolinyl)oxy]acetamide is an organohalogen compound and a member of quinolines.
Applications De Recherche Scientifique
Antimalarial Activity : A study by Werbel et al. (1986) explored a series of compounds related to the given chemical, focusing on their antimalarial potency. This research found correlations between the structure of these compounds and their effectiveness against malaria in animal models, encouraging clinical trials in humans.
Structural Studies and Properties : The work of Karmakar et al. (2007) examined the structural aspects of similar amide-containing isoquinoline derivatives. They discovered that these compounds interact differently with various acids, leading to the formation of salts, gels, and inclusion compounds with unique properties.
Spatial Orientation in Anion Coordination : In 2010, Kalita and Baruah studied how similar amide derivatives assume different spatial orientations when coordinating with anions. This research offers insights into the molecular behavior of such compounds under different conditions.
Antiproliferative Activities in Cancer Research : I‐Li Chen et al. (2013) synthesized and evaluated N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives for their antiproliferative activities against various human cancer cell lines, finding significant results against specific types of cancer.
Luminescent Properties in Lanthanide Complexes : A study by Wei-Na Wu et al. (2006) focused on synthesizing new aryl amide ligands, including compounds structurally related to the chemical , and their use in creating luminescent lanthanide(III) complexes.
In Vitro and In Vivo Assessment for Antimicrobial and Antiprotozoal Agents : Patel et al. (2017) explored quinoxaline-based oxadiazoles, similar to the subject compound, for their antimicrobial and antiprotozoal activities, revealing promising results compared to reference drugs.
Propriétés
Nom du produit |
N-(2-cyanophenyl)-2-[(5,7-dibromo-8-quinolinyl)oxy]acetamide |
|---|---|
Formule moléculaire |
C18H11Br2N3O2 |
Poids moléculaire |
461.1 g/mol |
Nom IUPAC |
N-(2-cyanophenyl)-2-(5,7-dibromoquinolin-8-yl)oxyacetamide |
InChI |
InChI=1S/C18H11Br2N3O2/c19-13-8-14(20)18(17-12(13)5-3-7-22-17)25-10-16(24)23-15-6-2-1-4-11(15)9-21/h1-8H,10H2,(H,23,24) |
Clé InChI |
BZSRLWRYILGATR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)NC(=O)COC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]methyl]-4-propan-2-ylphenol](/img/structure/B1224989.png)
![3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide](/img/structure/B1224990.png)
![4-chloro-N-[(1R,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1224991.png)
![5-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B1224993.png)
![{5-[3-(2,4-Dichloro-benzyloxy)-benzylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-acetic acid](/img/structure/B1224996.png)
![6-methyl-5-[2-(2-methylphenoxy)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1224998.png)
acetic acid](/img/structure/B1225000.png)

![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B1225003.png)
![2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B1225004.png)
![N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B1225007.png)